molecular formula C8H5BN2O2 B3236789 (3,4-dicyanophenyl)boronic Acid CAS No. 1375109-03-7

(3,4-dicyanophenyl)boronic Acid

Cat. No.: B3236789
CAS No.: 1375109-03-7
M. Wt: 171.95 g/mol
InChI Key: NSQGSRAHEZSUJO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boronic Acid Research

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.org However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that truly propelled boronic acids into the spotlight of synthetic organic chemistry. nih.gov This Nobel Prize-winning reaction demonstrated the remarkable ability of boronic acids to form carbon-carbon bonds with high efficiency and selectivity, revolutionizing the way chemists construct complex molecules. nih.govrsc.org

Initially, research focused on the synthesis and application of simple alkyl and arylboronic acids. Over the decades, the scope of boronic acid chemistry has expanded dramatically, with researchers developing a vast library of functionalized boronic acids tailored for specific applications. nih.gov This evolution has been driven by the continuous development of new synthetic methods and a deeper understanding of the unique reactivity of the carbon-boron bond.

Significance of Arylboronic Acids in Modern Synthetic Chemistry

Arylboronic acids, a subclass of boronic acids featuring a boron-carbon bond to an aromatic ring, are indispensable reagents in modern organic synthesis. rsc.orgmackenzie.br Their stability, low toxicity, and compatibility with a wide range of functional groups make them ideal coupling partners in numerous transition-metal-catalyzed reactions. researchgate.net

The Suzuki-Miyaura coupling remains the most prominent application of arylboronic acids, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Beyond this, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as precursors to aryl radicals for novel bond-forming strategies. rsc.orgrsc.org The versatility of arylboronic acids has solidified their position as a cornerstone of contemporary synthetic methodology.

Unique Characteristics of the Dicyanophenyl Moiety in Chemical Research

The dicyanophenyl group, characterized by two nitrile (-CN) groups attached to a benzene (B151609) ring, imparts distinct electronic and structural properties to a molecule. The strong electron-withdrawing nature of the nitrile groups significantly influences the reactivity and photophysical properties of the parent molecule.

In the context of (3,4-dicyanophenyl)boronic acid, the dicyanophenyl moiety plays a crucial role in modulating the Lewis acidity of the boronic acid and influencing the electronic characteristics of molecules synthesized using this building block. The presence of two nitrile groups can also facilitate unique intermolecular interactions, such as dipole-dipole and stacking interactions, which are valuable in the design of liquid crystals and other functional materials. Furthermore, the nitrile groups can be chemically transformed into other functional groups, offering additional avenues for molecular diversification.

Table 1: Key Milestones in Boronic Acid Research

YearMilestoneSignificance
1860First synthesis of a boronic acid (ethylboronic acid) by Edward Frankland. wikipedia.orgLaid the fundamental groundwork for organoboron chemistry.
1979Development of the Suzuki-Miyaura cross-coupling reaction. nih.govRevolutionized carbon-carbon bond formation and established the importance of boronic acids in synthesis. nih.govrsc.org
PresentWidespread use of diverse functionalized boronic acids. nih.govEnables the synthesis of complex molecules for a wide range of applications.

Properties

IUPAC Name

(3,4-dicyanophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGSRAHEZSUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299145
Record name B-(3,4-Dicyanophenyl)boronic acid
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Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375109-03-7
Record name B-(3,4-Dicyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375109-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dicyanophenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201299145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 3,4 Dicyanophenyl Boronic Acid

Fundamental Chemical Behavior of Arylboronic Acids

Arylboronic acids, in general, are organic compounds that feature a boron atom bonded to an aryl group and two hydroxyl groups. wiley-vch.de They are known for their stability, low toxicity, and versatile reactivity, making them crucial reagents in modern organic chemistry.

Lewis Acidity and Boronate Ester Formation

A defining characteristic of boronic acids is their Lewis acidic nature. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wiley-vch.de This Lewis acidity is fundamental to their reactivity, particularly in the formation of boronate esters.

Boronic acids readily and reversibly react with diols to form cyclic boronate esters. sigmaaldrich.comresearchgate.net This reaction is a cornerstone of their application in sensor technology and as protecting groups in organic synthesis. The formation of the boronate ester involves the displacement of the two hydroxyl groups on the boron atom by the hydroxyl groups of the diol, creating a stable five- or six-membered ring. researchgate.net The equilibrium of this reaction is influenced by factors such as the concentration of the diol, the solvent, and the pH. In aqueous solutions, boronic acids exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form (R-B(OH)₃⁻). sdu.dkresearchgate.net

The Lewis acidity of arylboronic acids can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, while electron-donating groups decrease it. This modulation of acidity has been a subject of both experimental and computational studies. sdu.dknih.gov

Reversible Covalent Interactions with Nucleophiles

The ability of boronic acids to form reversible covalent bonds with nucleophiles is a key aspect of their chemical behavior and biological applications. rsc.orgenamine.net This interaction is not limited to diols; boronic acids can also interact with other nucleophilic functional groups such as amines, amino acids, and hydroxamic acids. wikipedia.org

The formation of these adducts is typically reversible, allowing for dynamic systems that can respond to changes in the environment, such as pH. researchgate.net For instance, the interaction with amines can lead to the formation of iminoboronates, which have shown promise in the development of reversible covalent inhibitors for biological targets. nih.gov The reversible nature of these interactions is crucial for applications in drug delivery, sensing, and self-assembling materials. researchgate.net

Role of the Dicyano Substituents in Reactivity Modulation

The presence of two cyano (-CN) groups on the phenyl ring of (3,4-dicyanophenyl)boronic acid significantly influences its reactivity compared to unsubstituted phenylboronic acid.

Electronic Effects of Nitrile Groups on Boron Acidity

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond character of the C≡N bond. In this compound, the two nitrile groups exert a strong inductive and resonance electron-withdrawing effect on the phenyl ring. This electronic pull delocalizes electron density away from the boronic acid moiety.

This electron withdrawal significantly increases the Lewis acidity of the boron atom. nih.govnih.gov A more electrophilic boron center enhances its ability to accept a lone pair of electrons from a Lewis base, thereby facilitating the formation of boronate esters and other adducts. Studies on substituted phenylboronic acids have shown a correlation between the electron-withdrawing strength of the substituent and the acidity of the boronic acid. acs.org

Influence on Reaction Kinetics and Thermodynamics

The enhanced Lewis acidity of this compound directly impacts the kinetics and thermodynamics of its reactions. The formation of boronate esters, for example, is expected to be thermodynamically more favorable and kinetically faster compared to phenylboronic acid or phenylboronic acids with electron-donating substituents.

In situ studies on the protodeboronation of arylboronic acids have revealed that highly electron-deficient arenes can undergo this decomposition reaction through a transient aryl anionoid pathway. acs.org The strong electron-withdrawing nature of the dicyano groups could potentially influence the stability of the C-B bond and the susceptibility of this compound to such decomposition pathways under certain conditions. The rate of protodeboronation is highly dependent on the reaction conditions, including pH and the presence of diols for esterification, which can protect the boronic acid. acs.org

Key Organic Transformations Involving this compound

This compound is a valuable building block in a variety of organic transformations, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

The most prominent of these is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. This compound serves as the organoboron partner, enabling the introduction of the 3,4-dicyanophenyl moiety onto a wide range of molecular scaffolds. This is a powerful method for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reactant 1 Reactant 2 Catalyst Base Product
This compound Organohalide (R-X) Palladium Complex Base (e.g., K₂CO₃, Cs₂CO₃) 3,4-Dicyanobiaryl (Ar-R)

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other important transformations, although specific examples for this compound may be less commonly reported. These include:

Chan-Lam Coupling: The formation of a carbon-heteroatom bond, typically C-N or C-O, by coupling a boronic acid with an amine or alcohol.

Miyaura Borylation: The synthesis of boronate esters from aryl halides or triflates, which can then be used in subsequent coupling reactions. sigmaaldrich.com

The reactivity of this compound in these transformations is governed by the electronic factors discussed previously. The electron-deficient nature of the aromatic ring can influence the rates and efficiencies of these coupling reactions.

This compound is a versatile chemical compound that plays a significant role in various chemical transformations. Its unique structure, featuring both a boronic acid group and two cyano functionalities, allows for a diverse range of reactions, making it a valuable building block in organic synthesis. This article explores the reactivity and reaction mechanisms of this compound, focusing on its participation in carbon-carbon bond-forming reactions, its interactions with nucleophiles, and the processes that activate it for chemical transformations.

1 Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org this compound is an effective coupling partner in these reactions, leading to the synthesis of a wide array of substituted biphenyl (B1667301) derivatives. rsc.orgscispace.comnih.gov These reactions are prized for their tolerance of a wide range of functional groups and are typically conducted under basic conditions. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov The presence of a base is crucial as it activates the boronic acid, facilitating the transmetalation step. organic-chemistry.org

The electron-withdrawing nature of the two cyano groups on the phenyl ring of this compound can influence its reactivity in Suzuki-Miyaura coupling reactions. While electron-poor boronic acids are generally effective, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions like homocoupling of the boronic acid. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide/Triflate Catalyst Base Solvent Product Yield Reference
Aryl Halide Pd(PPh₃)₄ K₂CO₃ Ethanol/Toluene Substituted Biphenyl Not Specified nih.gov
Aryl Halide Pd(OAc)₂ / SPhos K₃PO₄ Toluene/Water Fluorinated Aminobiphenyl Not Specified nih.gov
Aryl and Vinyl Halides Pd₂(dba)₃ / P(t-Bu)₃ Various Various Aryl and Vinyl products Not Specified organic-chemistry.org
Aryl and Vinyl Triflates Pd(OAc)₂ / PCy₃ Various Various Aryl and Vinyl products Not Specified organic-chemistry.org

3 Electrophilic and Nucleophilic Activation Processes

The reactivity of this compound can be understood through its electrophilic and nucleophilic activation. The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid and thus electrophilic. wiley-vch.de This electrophilicity allows it to interact with Lewis bases.

Electrophilic Activation: Boronic acids can be activated for certain reactions by increasing their Lewis acidity. This is often achieved with highly electron-deficient catalysts. nih.gov For instance, electron-poor arylboronic acids can catalyze reactions like amidations between carboxylic acids and amines. wiley-vch.dewiley-vch.de The mechanism involves the boronic acid activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While specific examples detailing the electrophilic activation of this compound as a catalyst are not prevalent, its electron-deficient nature due to the cyano groups suggests potential in this area.

Nucleophilic Activation: Conversely, the boronic acid can be rendered nucleophilic through the formation of a tetrahedral boronate complex. nih.gov This occurs when the boronic acid reacts with a Lewis base, such as a hydroxide (B78521) ion or an amine. organic-chemistry.orgnih.gov The resulting 'ate' complex is more nucleophilic than the neutral boronic acid. nih.gov This nucleophilic activation is a key step in the Suzuki-Miyaura reaction, where the formation of a boronate anion enhances the transfer of the aryl group to the palladium catalyst. organic-chemistry.org Similarly, in the Petasis boronic acid-Mannich reaction, the formation of a boronate 'ate' complex is crucial for the transfer of the organic group. nih.govillinois.edu The presence of a base is therefore essential for promoting these types of reactions. organic-chemistry.org

In some instances, the formation of four-coordinate boron complexes can occur through the migration of an organic group between boronic acids, a process that is facilitated by a bidentate ligand under basic conditions. nih.gov

Catalytic Applications of 3,4 Dicyanophenyl Boronic Acid and Its Derivatives

Boronic Acid Catalysis in Organic Synthesis

Boronic acids, in general, are recognized as effective catalysts for various organic reactions, primarily due to their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups. rsc.orgwikipedia.org This interaction facilitates the activation of these functional groups for subsequent transformations. rsc.org

Mechanisms of Boronic Acid-Mediated Catalysis

The catalytic activity of boronic acids stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. nih.gov This allows them to interact with and activate Lewis basic functional groups, most notably hydroxyl groups in alcohols and carboxylic acids. rsc.orgacs.org The mechanism often involves the formation of a boronate ester intermediate. In the case of carboxylic acids, this intermediate can be considered a mixed anhydride, which activates the carboxylic acid for nucleophilic attack. nih.gov For alcohols, the formation of a boronate ester can polarize the C–O bond, facilitating nucleophilic substitution or elimination reactions. ualberta.ca The reversible nature of this covalent interaction is key to the catalytic cycle, allowing the boronic acid to be regenerated and participate in multiple transformations. rsc.org

Activation of Hydroxy Functional Groups

Boronic acid catalysis is a powerful strategy for the activation of hydroxy functional groups under mild conditions, circumventing the need for stoichiometric activating agents. rsc.orgualberta.ca Arylboronic acids can activate alcohols by polarizing the C-O bond, which can lead to the formation of carbocation intermediates for reactions like Friedel-Crafts alkylations. rsc.orgualberta.ca They can also activate carboxylic acids, facilitating reactions such as amide formation. rsc.org The catalytic efficacy of arylboronic acids can be influenced by substituents on the aromatic ring. ualberta.ca Electron-withdrawing groups, such as the dicyano substitution in (3,4-dicyanophenyl)boronic acid, are expected to enhance the Lewis acidity of the boron center, thereby increasing its catalytic activity in activating hydroxyl groups.

Role in Dynamic Covalent Chemistry and Reversible Click Reactions

Dynamic covalent chemistry (DCvC) utilizes reversible chemical reactions to generate libraries of compounds that can adapt their constitution in response to external stimuli. nih.govrsc.org Boronic acids are prominent players in DCvC due to their ability to form reversible covalent bonds with diols, a reaction that is often dynamic at physiological pH. nih.govnih.gov This reversibility is the cornerstone of their use in creating dynamic materials and systems. nih.gov

The formation of boronate esters from boronic acids and diols is a prime example of a reversible "click" reaction. mpg.dersc.org These reactions are characterized by their high efficiency, mild reaction conditions, and the formation of stable products that can be reversed under specific conditions, often a change in pH. mpg.de For instance, boronate esters are typically stable at pH > 7.4 but can be hydrolyzed at pH < 5. mpg.de The interaction between phenylboronic acid and salicylhydroxamic acid is another example of a dynamic covalent interaction with fast kinetics and high affinity. nih.govmpg.de While specific studies on this compound in this context are not detailed in the provided results, its inherent boronic acid functionality makes it a suitable candidate for creating pH-responsive supramolecular structures and dynamic materials. mpg.de The electron-withdrawing nature of the cyano groups could influence the kinetics and equilibrium of the boronate ester formation, potentially leading to materials with tailored responsiveness.

Photoredox and Transition Metal-Catalyzed Systems Utilizing Dicyanophenyl Boronic Acids

The integration of boronic acids into photoredox and transition metal-catalyzed systems has opened new avenues for chemical transformations. In photoredox catalysis, visible light is used to initiate single-electron transfer processes, generating reactive radical intermediates. nih.gov Boronic acids and their derivatives can be activated under photoredox conditions to form aryl and alkyl radicals. nih.govrsc.org A dual catalytic system, employing a Lewis base and a photoredox catalyst, can generate carbon radicals from boronic acids or their esters. nih.gov The Lewis base forms a redox-active complex with the boronic acid (or its trimeric form, boroxine), which can then be oxidized or reduced by the photocatalyst to generate the radical species. nih.gov

Ligand Design and Catalyst Scaffolds Incorporating the Dicyanophenyl Boronic Acid Moiety

The this compound moiety can be incorporated into larger molecular structures to create novel ligands and catalyst scaffolds. The boronic acid group itself can act as a binding site for diols, enabling the construction of sensors or self-assembled structures. wikipedia.org The dicyanophenyl group, with its defined electronic and steric properties, can be used to tune the characteristics of a ligand or catalyst.

One significant application of boronic acids in materials science is in the synthesis of Covalent Organic Frameworks (COFs). researchgate.netrsc.org COFs are crystalline porous polymers with well-defined structures. researchgate.net Boronic acids, through the formation of boroxine (B1236090) or boronate ester linkages, are key building blocks for many COFs. researchgate.netrsc.org For example, boric-acid-functionalized COFs have been synthesized for the specific enrichment of cis-diol-containing compounds. nih.gov In these structures, monofunctional arylboronic acids can act as truncating agents, functionalizing the pores of the COF. researchgate.netnorthwestern.edu The incorporation of the (3,4-dicyanophenyl) group into a COF structure could impart specific properties, such as enhanced affinity for certain molecules or altered electronic characteristics of the framework.

Advanced Applications in Materials Science and Supramolecular Chemistry

Integration into Responsive Polymer Systems

The incorporation of boronic acids into polymer structures is a well-established strategy for creating "smart" materials that respond to external stimuli. This responsiveness is primarily due to the reversible formation of boronate esters between the boronic acid and diol-containing molecules. The equilibrium of this esterification is highly dependent on pH, allowing for the creation of pH-responsive systems.

Design of Stimuli-Responsive Materials (e.g., Hydrogels)

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Stimuli-responsive hydrogels can undergo changes in their swelling behavior, mechanical properties, or drug-release profiles in response to specific triggers. Phenylboronic acid-containing hydrogels are a key class of pH-responsive materials. It is hypothesized that (3,4-dicyanophenyl)boronic acid could be incorporated into polymer backbones to create hydrogels that respond to changes in pH. The electron-withdrawing nature of the two nitrile groups would be expected to lower the pKa of the boronic acid, potentially allowing for responsive behavior at or near physiological pH. However, specific studies demonstrating the synthesis and characterization of such hydrogels using this compound are not currently available.

Dynamic Networks and Cross-linked Architectures

The reversible nature of the boronate ester bond makes it an ideal dynamic covalent bond for the construction of self-healing and reprocessable polymer networks. These dynamic cross-links can break and reform, allowing the material to adapt, repair damage, or be remolded. While various phenylboronic acids have been successfully used to create such dynamic networks, research specifically employing the this compound moiety as a cross-linker has not been reported.

Crystal Engineering and Co-Crystal Formation

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. Boronic acids are valuable building blocks in this field due to their ability to act as versatile hydrogen bond donors.

Intermolecular Interactions and Crystal Packing

The boronic acid group, –B(OH)₂, can form robust hydrogen bonds, such as O–H⋯O and O–H⋯N interactions. In cyanophenylboronic acids, the nitrile group (–C≡N) can act as a hydrogen bond acceptor. Studies on isomers like 3-cyanophenylboronic acid and 4-cyanophenylboronic acid show that O–H⋯N hydrogen bonds between the boronic acid and the cyano group are key interactions that direct the formation of specific supramolecular architectures, such as chains and layered structures nih.gov. It is expected that this compound would also exhibit strong O–H⋯N and O–H⋯O hydrogen bonding, but specific crystallographic data detailing its packing motifs and intermolecular interactions are not available.

Role of Boronic Acid in Directing Self-Assembly

The directional nature of the hydrogen bonds formed by the boronic acid group makes it an excellent tool for directing the self-assembly of molecules into predictable, ordered structures. The ability of the –B(OH)₂ group to form different hydrogen-bonding patterns allows for the creation of diverse supramolecular assemblies nih.gov. In co-crystals, the boronic acid can form predictable synthons with complementary functional groups on other molecules (co-formers). While the potential for this compound to direct self-assembly is high, there are no specific published examples of its use in this context.

Development of Optoelectronic Materials

Boron-containing compounds have attracted interest for their potential use in organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors. The empty p-orbital on the boron atom can influence the electronic properties (HOMO/LUMO levels) of a molecule, making boron compounds useful as electron-accepting or electron-transporting materials. While the general class of organoboron compounds is explored for these applications, there is no specific research available on the development or characterization of optoelectronic materials derived from this compound.

Functionalization of Nanostructures with this compound

The surface functionalization of nanostructures, such as quantum dots (QDs), magnetic nanoparticles, and carbon dots, is crucial for their application in biology and materials science. This compound can be employed as a versatile surface ligand to impart specific functionalities to these nanomaterials. The boronic acid group provides a reactive handle for covalent attachment to surfaces or for the specific recognition of biological targets.

By modifying the surface of nanostructures with this compound, these materials can be engineered for a variety of advanced applications:

Bioimaging and Sensing: Phenylboronic acid-functionalized quantum dots can be used for the specific labeling of sialic acids on living cell membranes, enabling the study of glycan dynamics. The high brightness and photostability of QDs combined with the specific binding of boronic acid create powerful imaging probes.

Targeted Drug Delivery: Nanoparticles functionalized with boronic acid can target cells with overexpressed sialic acid residues, which is a common feature of cancer cells. This allows for the targeted delivery of therapeutic agents.

Bioseparation and Enrichment: Magnetic nanoparticles coated with boronic acid ligands can selectively capture and enrich glycoproteins or even whole bacterial cells from complex biological samples for subsequent analysis.

The dicyanophenyl moiety can further influence the optical properties of the functionalized nanostructure or provide additional sites for secondary functionalization. The choice of nanostructure and the method of functionalization are key to developing materials with desired properties for specific applications.

NanostructurePurpose of FunctionalizationResulting Application
Quantum Dots (QDs)To create specific affinity for cell surface glycans (e.g., sialic acids)Targeted cellular imaging and tracking
Magnetic Nanoparticles (e.g., Fe₃O₄)To enable selective capture of diol-containing biomolecules or cellsEnrichment of bacteria or glycoproteins from samples
Carbon Dots (CDs)To create fluorescent nanosensors for specific analytesGlucose sensing, cancer cell imaging
Gold Nanoparticles (AuNPs)To develop colorimetric or electrochemical sensorsSaccharide detection

Spectroscopic and Computational Characterization of 3,4 Dicyanophenyl Boronic Acid

Advanced Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, enabling the prediction of molecular structures, energies, and spectroscopic properties. Density Functional Theory (DFT) is a particularly prominent method for studying molecules like (3,4-dicyanophenyl)boronic acid.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcps.org It is widely employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of boronic acid derivatives. researchgate.netnih.gov Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data for related molecules. researchgate.netijcps.org

For this compound, DFT calculations can provide:

Optimized Molecular Geometry: Prediction of all bond lengths, bond angles, and dihedral angles in the ground state, offering a detailed picture of the molecule's three-dimensional shape. nih.gov

Vibrational Frequencies: Calculation of theoretical IR and Raman spectra. These computed spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netnih.gov

Electronic Properties: Determination of properties such as dipole moment and the distribution of electron density, which helps in understanding the molecule's polarity and reactivity.

Computational studies on analogous molecules, such as 3,4-dichlorophenylboronic acid, have successfully used DFT to determine the most stable conformer and interpret its vibrational spectra. researchgate.net Similar calculations for this compound would clarify the preferred orientation of the -B(OH)₂ group and the electronic influence of the two cyano substituents.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov For this compound, the electron-withdrawing nature of the two cyano groups is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted phenylboronic acid. The energies of these orbitals and their gap can be reliably calculated using DFT methods. youtube.com This analysis provides fundamental insights into the compound's reactivity, kinetic stability, and the nature of its electronic absorption spectra.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-deficient), which are favorable for nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the most negative potential (red) would be anticipated around the nitrogen atoms of the two cyano groups due to their high electronegativity and lone pairs of electrons. The regions around the acidic hydrogen atoms of the boronic acid group's hydroxyls would exhibit the most positive potential (blue), highlighting their susceptibility to deprotonation. The phenyl ring would show a more intermediate potential, influenced by the electron-withdrawing effects of the cyano and boronic acid substituents.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

An illustrative table of these descriptors, based on methodologies used for similar compounds, is presented below.

Table 1: Global Reactivity Descriptors (Illustrative)

Parameter Formula Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity |

Computational Prediction of Spectroscopic Data

Theoretical calculations, particularly using DFT methods like B3LYP with a 6-311++G(d,p) basis set, are widely used to predict and help interpret experimental spectroscopic data. This approach is valuable for assigning vibrational modes and chemical shifts for complex molecules like this compound.

Vibrational Spectroscopy (FT-IR): Computational models can calculate the vibrational frequencies of a molecule in the gas phase. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental FT-IR spectra. The calculations also provide the potential energy distribution (PED), which is essential for definitively assigning calculated frequencies to specific vibrational modes (e.g., stretching, bending) of the molecule's functional groups.

For this compound, key vibrational modes would include:

O-H stretching of the boronic acid group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region.

C≡N stretching of the cyano groups, expected in the 2220-2240 cm⁻¹ range.

Aromatic C-H stretching above 3000 cm⁻¹.

B-O stretching and O-H bending modes at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable computational technique for predicting ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental data, which is often recorded in a solvent like DMSO.

For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the hydroxyl protons. The ¹³C NMR spectrum would show distinct signals for the two cyano carbons, the carbon atom attached to the boron, the other aromatic carbons, and potentially the carbons bearing the cyano groups. The predicted shifts help in the assignment of the experimental spectrum.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. This analysis provides information on the electronic transitions, including the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the orbitals involved in the transitions (e.g., HOMO → LUMO). For phenylboronic acid derivatives, electronic transitions are typically of the π → π* type.

The following table illustrates the type of data that would be generated from computational spectroscopic predictions for this compound.

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value/Region Corresponding Functional Group/Transition
FT-IR Wavenumber (cm⁻¹) ~3300 O-H stretch
Wavenumber (cm⁻¹) ~2230 C≡N stretch
Wavenumber (cm⁻¹) ~1350 B-O stretch
¹H NMR Chemical Shift (ppm) Aromatic region Aromatic C-H
Chemical Shift (ppm) Variable, broad B(OH)₂
¹³C NMR Chemical Shift (ppm) ~115-120 -C≡N
Chemical Shift (ppm) ~125-140 Aromatic C
UV-Vis λmax (nm) ~250-300 π → π* transition

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

While (3,4-dicyanophenyl)boronic acid is commercially available and has been cited as a reactant in patent literature for pharmaceutical synthesis, the exploration of more efficient, scalable, and versatile synthetic routes remains a key research avenue. google.comgoogle.comgoogleapis.comgoogleapis.com Traditional methods for synthesizing aryl boronic acids often involve Grignard or organolithium reagents, which can have limited functional group tolerance. Future research should focus on modern cross-coupling and C-H activation strategies that offer milder conditions and broader substrate compatibility.

Promising methodologies for investigation include:

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction between a suitable di-cyanohalobenzene (e.g., 4-bromo-1,2-dicyanobenzene) and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) is a leading strategy. Research could optimize catalyst systems (ligands, palladium source) to improve yields and reduce reaction times specifically for this electron-deficient substrate.

Iridium-Catalyzed C-H Borylation: Direct borylation of 1,2-dicyanobenzene represents a highly atom-economical approach. The directing effects of the cyano groups would need to be studied to control the regioselectivity of the borylation, aiming for the desired 4-position substitution.

Decarboxylative Borylation: A novel technique that transforms carboxylic acids into boronic acids using nickel catalysts could be explored if a suitable dicyanobenzoic acid precursor is available. google.com

MethodologyPrecursorKey ReagentsPotential Advantages
Miyaura Borylation 4-Halo-1,2-dicyanobenzenePd Catalyst, Base, B₂pin₂High functional group tolerance, well-established.
C-H Borylation 1,2-DicyanobenzeneIr Catalyst, Diboron ReagentHigh atom economy, avoids pre-functionalization.
Decarboxylative Borylation 3,4-Dicyanobenzoic acidNi Catalyst, Borylating AgentUtilizes readily available carboxylic acids.

Advanced Catalytic Systems

The strong electron-withdrawing nature of the two cyano groups is predicted to significantly lower the pKa of this compound, enhancing the Lewis acidity of its boron center. This makes it a compelling candidate for use as an organocatalyst. nih.gov Research into electron-deficient arylboronic acids has demonstrated their effectiveness in activating functional groups, particularly carboxylic acids and alcohols, under mild conditions. jst.go.jpacs.org

Future catalytic applications for this compound could include:

Dehydrative Condensations: Acting as a potent Lewis acid catalyst for direct amidation and esterification reactions by activating carboxylic acids. jst.go.jp Its high acidity could enable reactions with sterically hindered or poorly nucleophilic substrates at lower catalyst loadings.

Allylations and Alkylations: Co-catalyzing dehydrative couplings of allylic alcohols with various nucleophiles, a process where electron-deficient boronic acids have been shown to be crucial for activating the alcohol. acs.org

Conjugate Additions: Promoting asymmetric aza-Michael additions of α,β-unsaturated carboxylic acids, where the boronic acid activates the carboxylate for nucleophilic attack. jst.go.jpjst.go.jp

The performance of this compound in these systems would likely rival or exceed that of commonly used fluorinated arylboronic acids, offering a potentially more cost-effective or mechanistically distinct alternative. nih.govjst.go.jp

Innovative Materials Applications

The integration of this compound into functional materials is a rich area for exploration. The combination of a dynamic covalent bonding site (boronic acid) and strong electronic acceptors (cyano groups) can lead to materials with novel photophysical, mechanical, or recognition properties.

Mechanofluorochromic Materials: Research on the related isomer, (3,5-dicyanophenyl)boronic acid, has shown its utility in creating 1,4-diphenylanthracene (B13124790) derivatives that exhibit changes in fluorescence color upon mechanical grinding. mdpi.com This effect was attributed to the disruption of crystal packing and intermolecular interactions involving the cyano groups. mdpi.com Similar studies using the 3,4-dicyano isomer could lead to new materials with unique pressure-sensing or data-storage capabilities, potentially with different emission properties due to the altered dipole moment.

Aggregation-Induced Emission (AIE): The cyano-substituted aromatic structure is a common motif in AIE-active fluorophores. Incorporating this compound into larger conjugated systems, such as tetraphenylethylene (B103901) derivatives, could produce novel AIEgens for bio-imaging or chemical sensing.

Metal-Organic Frameworks (MOFs) and Polymers: The boronic acid can serve as a reversible covalent linker, while the nitrile groups can act as coordination sites for metal ions or engage in hydrogen bonding. This dual functionality makes it an excellent building block for stimuli-responsive ("smart") polymers or porous MOFs designed for selective gas sorption or catalysis.

Theoretical Insights into Structure-Reactivity Relationships

Computational studies are essential to fully understand and predict the behavior of this compound. Theoretical modeling can provide deep insights into the structure-property relationships that govern its reactivity.

pKa and Lewis Acidity: Density Functional Theory (DFT) calculations can accurately predict the pKa of the boronic acid. It is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), likely falling in the range of highly acidic catalysts like 3,4,5-trifluorophenylboronic acid. This parameter is critical for predicting its efficacy as a catalyst and its interaction with diols.

Diol Binding Affinity: The equilibrium between the trigonal boronic acid and the tetrahedral boronate ester formed upon binding to a diol is pH-dependent and influenced by the acid's pKa. jst.go.jp Theoretical modeling can elucidate the thermodynamics of this binding, which is crucial for designing sensors for saccharides or other biologically relevant diols.

Catalytic Intermediates: Computational analysis can map the reaction pathways for the catalytic processes described in section 7.2. This includes characterizing the structure of key intermediates, such as acyloxyboronate complexes in amidation reactions, and calculating the activation energies for turnover-limiting steps, which is vital for catalyst optimization. acs.org

PropertyInfluencing FactorPredicted Trend for this compoundImplication
pKa Electron-withdrawing cyano groupsSignificantly lower than phenylboronic acidStronger Lewis acid, enhanced catalytic activity.
Diol Binding pKa and solution pHStronger binding at lower pH compared to less acidic boronic acidsPotential for sensors operating under more acidic conditions.
Boroxine (B1236090) Formation Steric and electronic effectsEquilibrium may favor the monomeric acid over the boroxine anhydrideHigher concentration of the active catalytic species in solution.

Integration with Other Functional Moieties for Multi-Component Systems

The true potential of this compound may be realized when it is used as a programmable building block in complex, self-assembled systems. Its distinct functional domains—the boronic acid for reversible covalent bonding and the nitriles for coordination or further reaction—allow for orthogonal assembly strategies.

Supramolecular Cages and Macrocycles: The boronic acid can undergo condensation reactions with poly-diol linkers to form boronate esters, while the nitrile groups can coordinate to metal ions. By combining di-topic boronic acids with multi-topic diols and metal centers in one-pot reactions, it is possible to construct intricate, nanometer-sized cages and macrocycles. The specific geometry of the 3,4-dicyano substitution pattern would direct the assembly into unique architectures not accessible with other isomers.

Functional Polymers: The compound can be used as a monomer in three-component polymerizations. For instance, polycoupling with diynes and aryl diiodides could generate functional poly(tetraarylethene)s with aggregation-induced emission properties, where the dicyano groups modulate the electronic and photophysical characteristics of the polymer backbone.

Dynamic Covalent/Coordination Networks: It is possible to create materials where both dynamic covalent bonds (boronate esters) and coordination bonds (nitrile-metal) coexist. Such networks could exhibit multi-stimuli responsiveness, changing their properties in response to both pH (cleaving the boronate ester) and the presence of specific metal ions (coordinating to the nitriles).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-dicyanophenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aromatic boronic acids typically involves Miyaura borylation or palladium-catalyzed cross-coupling. For this compound, precursor halogenation (e.g., bromination of 3,4-dicyanobenzene) followed by reaction with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in a 1,4-dioxane/water mixture at 80–100°C is recommended. Protecting groups (e.g., pinacol esters) may stabilize the boronic acid during purification . Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) to prevent protodeboronation. Post-synthesis, NMR (¹¹B, ¹H/¹³C) and HPLC-MS are critical for purity validation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer : Combined experimental and computational approaches are essential. Fourier-transform infrared (FTIR) spectroscopy identifies B–O and C≡N stretches (~1,350 cm⁻¹ and ~2,220 cm⁻¹, respectively). UV-Vis spectroscopy reveals electronic transitions influenced by the electron-withdrawing cyano groups. Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, HOMO-LUMO gaps (indicating reactivity), and vibrational frequencies. Natural bond orbital (NBO) analysis further elucidates intramolecular charge transfer .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-deficient cyano groups enhance the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions. Optimized conditions include 2–5 mol% Pd(PPh₃)₄, K₂CO₃ base, and a 3:1 DME/H₂O solvent system at 80°C. Competing side reactions (e.g., deboronation) are minimized by avoiding protic solvents during initial coupling steps. GC-MS or LC-HRMS monitors aryl-aryl bond formation .

Advanced Research Questions

Q. How can DFT studies resolve contradictions in experimental vs. theoretical reactivity data for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects, aggregation states, or basis set limitations in DFT. Use the SMD solvation model (e.g., water/DMF) and compare gas-phase vs. solution-phase calculations. For example, a smaller experimental HOMO-LUMO gap (vs. DFT) may indicate solvent stabilization of excited states. Validate with time-dependent DFT (TD-DFT) and benchmark against UV-Vis spectra .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

  • Methodological Answer : Boronic acids dehydrate to form boroxines under MALDI conditions, complicating mass spectral interpretation. Derivatization with 1,2-diols (e.g., 1,2-ethanediol) converts the boronic acid to a cyclic boronate ester, suppressing trimerization. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as the matrix, which forms stable adducts with boronic acids, enabling direct detection without derivatization .

Q. How does the substitution pattern of this compound influence its bioactivity in drug discovery?

  • Methodological Answer : The cyano groups enhance metabolic stability and modulate target binding. For protease inhibitors (e.g., HIV-1), boronic acids form reversible covalent bonds with catalytic residues. Replace hydroxyl or amine groups in lead compounds with boronic acid moieties to improve binding kinetics (kₐₜ/Kᵢ). Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses, while SPR assays quantify affinity improvements .

Q. What are the challenges in polymerizing this compound, and how can they be addressed?

  • Methodological Answer : Polymerization requires protection of the boronic acid as a pinacol ester to prevent crosslinking. Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with AIBN initiator in THF at 70°C. Post-polymerization deprotection with HCl/MeOH regenerates the boronic acid. Monitor degree of polymerization (DP) via GPC and confirm structural integrity via ¹¹B NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.